

Spectroscopic Characterization of (Z)-Azoxystrobin: An Application Note

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Compound of Interest		
Compound Name:	(Z)-Azoxystrobin	
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Abstract

This application note provides a detailed overview of the spectroscopic characterization of (**Z**)-**Azoxystrobin**, a geometric isomer of the widely used strobilurin fungicide. We present comprehensive data and standardized protocols for the analysis of (**Z**)-**Azoxystrobin** using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a practical guide for researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and agrochemical research, facilitating the unambiguous identification and characterization of this compound.

Introduction

Azoxystrobin is a broad-spectrum fungicide that exists as two geometric isomers, (E)- and (Z)-Azoxystrobin. The (E)-isomer is the more common and biologically active form. However, under certain conditions, such as exposure to light, photoisomerization can occur, leading to the formation of the (Z)-isomer[1]. The presence and quantification of the (Z)-isomer are critical for quality control, environmental monitoring, and understanding the overall toxicological profile of azoxystrobin-based products. Spectroscopic techniques are indispensable tools for the structural elucidation and differentiation of these isomers. This note details the characteristic spectroscopic signatures of (Z)-Azoxystrobin.

Spectroscopic Data



The following sections summarize the key spectroscopic data for (Z)-Azoxystrobin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **(Z)-Azoxystrobin**, including the connectivity of atoms and the chemical environment of protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for **(Z)-Azoxystrobin** Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
7.71 - 7.62	m	2H	Aromatic-H
7.50 - 7.20	m	6H	Aromatic-H
6.84	S	1H	=CH-O
6.42	S	1H	Pyrimidine-H
3.75	S	ЗН	OCH ₃
3.64	S	3H	COOCH ₃

Table 2: ¹³C NMR Spectroscopic Data for **(Z)-Azoxystrobin** Solvent: CDCl₃, Reference: TMS (0 ppm)



171.1 C=O 164.5 Aromatic-C 163.9 Aromatic-C 159.8 Aromatic-C 153.3 Aromatic-C 149.9 Aromatic-C 135.0 Aromatic-CH 132.0 Aromatic-CH 131.2 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃ 51.9 COOCH₃	Chemical Shift (δ, ppm)	Assignment
163.9 Aromatic-C 159.8 Aromatic-C 153.3 Aromatic-C 149.9 Aromatic-C 135.0 Aromatic-C 132.0 Aromatic-CH 131.2 Aromatic-CH 130.8 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C=N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH ₅	171.1	C=O
159.8 Aromatic-C 153.3 Aromatic-C 149.9 Aromatic-C 135.0 Aromatic-C 132.0 Aromatic-CH 131.2 Aromatic-CH 130.8 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH ₅	164.5	Aromatic-C
153.3 Aromatic-C 149.9 Aromatic-C 135.0 Aromatic-C 132.0 Aromatic-CH 131.2 Aromatic-CH 130.8 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	163.9	Aromatic-C
149.9 Aromatic-C 135.0 Aromatic-C 132.0 Aromatic-CH 131.2 Aromatic-CH 130.8 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	159.8	Aromatic-C
135.0 Aromatic-C 132.0 Aromatic-CH 131.2 Aromatic-CH 130.8 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH ₃	153.3	Aromatic-C
132.0 Aromatic-CH 131.2 Aromatic-CH 130.8 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH ₃	149.9	Aromatic-C
131.2 Aromatic-CH 130.8 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	135.0	Aromatic-C
130.8 Aromatic-CH 129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	132.0	Aromatic-CH
129.5 Aromatic-CH 127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	131.2	Aromatic-CH
127.0 Aromatic-CH 126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C=N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH ₃	130.8	Aromatic-CH
126.1 Aromatic-CH 123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	129.5	Aromatic-CH
123.6 Aromatic-CH 121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	127.0	Aromatic-CH
121.9 Aromatic-CH 117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	126.1	Aromatic-CH
117.2 Aromatic-C 115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	123.6	Aromatic-CH
115.5 C≡N 112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	121.9	Aromatic-CH
112.5 =C 109.9 =CH-O 97.9 Pyrimidine-CH 61.6 OCH ₃	117.2	Aromatic-C
109.9 = CH-O 97.9 Pyrimidine-CH 61.6 OCH₃	115.5	C≡N
97.9 Pyrimidine-CH 61.6 OCH₃	112.5	=C
61.6 OCH ₃	109.9	=CH-O
	97.9	Pyrimidine-CH
51.9 COOCH₃	61.6	OCH ₃
	51.9	COOCH₃



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in **(Z)-Azoxystrobin** based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for Azoxystrobin

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3060	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (CH₃)
~2230	Medium	C≡N Stretch (Nitrile)
~1715	Strong	C=O Stretch (Ester)
~1645	Medium	C=C Stretch (Alkene)
~1580, ~1490	Medium-Strong	Aromatic C=C Stretch
~1440	Medium	C-H Bend (CH₃)
~1250	Strong	C-O Stretch (Ether, Ester)
~990	Medium	=C-H Bend (Alkene)

Note: The FTIR spectrum is for Azoxystrobin, as the spectra for the (E) and (Z) isomers are expected to be very similar.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in the conjugated systems of **(Z)-Azoxystrobin**.

Table 4: UV-Vis Spectroscopic Data for (Z)-Azoxystrobin



Wavelength (λmax, nm)	Molar Absorptivity (ε, L mol ⁻¹ cm ⁻¹)	Solvent
202.6	60700	Water/Methanol (99:1)
242.7	17800	Water/Methanol (99:1)
295	302	Water/Methanol (99:1)
~220, ~250	Not Reported	Acetonitrile/Water (50:50)

Experimental Protocols

The following protocols outline the procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of (Z)-Azoxystrobin standard.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition for ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 16 ppm.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 1 second.



o Number of Scans: 16.

Temperature: 298 K.

Data Acquisition for ¹³C NMR:

• Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 240 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

Temperature: 298 K.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ¹H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of solid **(Z)-Azoxystrobin** powder directly onto the ATR crystal.



- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Instrumentation:
 - An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- · Data Acquisition:
 - Spectral Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32.
 - Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.
 - Correlate the peak positions to known functional group vibrational frequencies.

UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of (Z)-Azoxystrobin in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or a water/organic mixture) at a concentration of approximately 1 mg/mL.
 - From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (e.g., 1-20 μg/mL).
 - Use the same solvent as a blank reference.

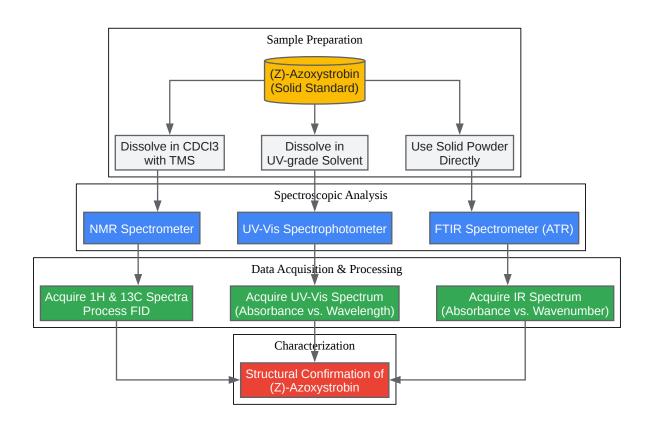


- Instrumentation:
 - A double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength Range: 200 400 nm.
 - Scan Speed: Medium.
 - Cuvette: Use 1 cm path length quartz cuvettes.
 - Fill a cuvette with the blank solvent and record a baseline correction.
 - Rinse the sample cuvette with the sample solution, then fill it and place it in the sample holder.
 - Record the absorbance spectrum of the sample.
- · Data Processing:
 - Identify the wavelength(s) of maximum absorbance (λmax).
 - If performing quantitative analysis, construct a calibration curve of absorbance versus concentration at a specific λmax.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical connections between the different spectroscopic techniques for the characterization of **(Z)-Azoxystrobin**.

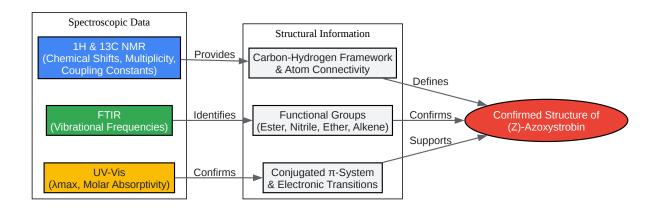




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Caption: Experimental workflow for the spectroscopic characterization of (Z)-Azoxystrobin.





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Caption: Logical relationship of spectroscopic data for structural confirmation.

Conclusion

This application note provides the necessary spectroscopic data and standardized protocols for the comprehensive characterization of **(Z)-Azoxystrobin**. The presented NMR, FTIR, and UV-Vis data serve as a reliable reference for the identification and structural elucidation of this isomer. The detailed protocols and visualized workflows offer a practical guide for researchers to perform these analyses accurately and efficiently. Adherence to these methodologies will ensure high-quality, reproducible results, which are essential for regulatory compliance, quality assurance, and further research in the agrochemical and environmental sciences.

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References



- 1. researchgate.net [researchgate.net]
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